molecular formula C14H18ClF3N2O B2775387 N-[2-[Benzyl(methyl)amino]-3,3,3-trifluoropropyl]-2-chloropropanamide CAS No. 2411312-93-9

N-[2-[Benzyl(methyl)amino]-3,3,3-trifluoropropyl]-2-chloropropanamide

Cat. No. B2775387
CAS RN: 2411312-93-9
M. Wt: 322.76
InChI Key: JZAWDFOCVXQATD-UHFFFAOYSA-N
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Description

Benzylamine derivatives, such as “N-[2-[Benzyl(methyl)amino]-3,3,3-trifluoropropyl]-2-chloropropanamide”, are a class of organic compounds containing a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of benzylamine derivatives often involves the reaction of benzyl chloride and ammonia . Another common method is the reductive amination of benzaldehyde over Raney nickel .


Molecular Structure Analysis

The molecular structure of benzylamine derivatives typically features a benzene ring attached to a methylene group, which is then connected to an amine functional group .


Chemical Reactions Analysis

Benzylamine derivatives exhibit enhanced reactivity due to the low bond dissociation energy for benzylic C−H bonds . They are often involved in reactions such as oxidation, free radical halogenation, or hydrogenolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives can vary significantly depending on their specific structure. For example, N-Benzyl-N-methylethanolamine has a molecular weight of 165.23, a density of 1.017g/mL at 25°C, and a boiling point of 95-105°C .

Safety and Hazards

Benzylamine and its derivatives can be hazardous. They are often classified as flammable liquids and can cause severe skin burns and eye damage. They may also cause respiratory irritation if inhaled .

properties

IUPAC Name

N-[2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl]-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF3N2O/c1-10(15)13(21)19-8-12(14(16,17)18)20(2)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAWDFOCVXQATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C(F)(F)F)N(C)CC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[Benzyl(methyl)amino]-3,3,3-trifluoropropyl]-2-chloropropanamide

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